molecular formula C23H26ClNO6S B1602521 Desbenzyl N-Acetyl-di-O-acetyl KRP-203 CAS No. 951238-24-7

Desbenzyl N-Acetyl-di-O-acetyl KRP-203

Cat. No.: B1602521
CAS No.: 951238-24-7
M. Wt: 480 g/mol
InChI Key: MCCYGZHNGKUFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desbenzyl N-Acetyl-di-O-acetyl KRP-203 is a derivative of KRP-203, a compound known for its potential therapeutic applications, particularly in the treatment of autoimmune diseases. This compound is characterized by its complex molecular structure, which includes multiple aromatic bonds, ester groups, and a secondary amide group .

Chemical Reactions Analysis

Desbenzyl N-Acetyl-di-O-acetyl KRP-203 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Desbenzyl N-Acetyl-di-O-acetyl KRP-203 has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: It is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of autoimmune diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Desbenzyl N-Acetyl-di-O-acetyl KRP-203 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that the compound can modulate immune responses, making it a potential candidate for the treatment of autoimmune diseases . The exact molecular targets and pathways involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Desbenzyl N-Acetyl-di-O-acetyl KRP-203 can be compared with other similar compounds, such as:

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-acetamido-2-(acetyloxymethyl)-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO6S/c1-15(26)25-23(13-30-16(2)27,14-31-17(3)28)10-9-18-7-8-21(12-22(18)24)32-20-6-4-5-19(29)11-20/h4-8,11-12,29H,9-10,13-14H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCYGZHNGKUFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)O)Cl)(COC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587838
Record name 2-Acetamido-2-[(acetyloxy)methyl]-4-{2-chloro-4-[(3-hydroxyphenyl)sulfanyl]phenyl}butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951238-24-7
Record name 2-Acetamido-2-[(acetyloxy)methyl]-4-{2-chloro-4-[(3-hydroxyphenyl)sulfanyl]phenyl}butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Desbenzyl N-Acetyl-di-O-acetyl KRP-203
Reactant of Route 2
Desbenzyl N-Acetyl-di-O-acetyl KRP-203
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Desbenzyl N-Acetyl-di-O-acetyl KRP-203
Reactant of Route 4
Reactant of Route 4
Desbenzyl N-Acetyl-di-O-acetyl KRP-203
Reactant of Route 5
Reactant of Route 5
Desbenzyl N-Acetyl-di-O-acetyl KRP-203
Reactant of Route 6
Desbenzyl N-Acetyl-di-O-acetyl KRP-203

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.